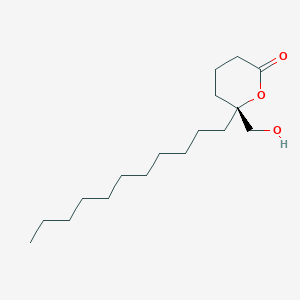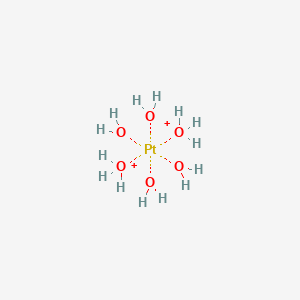
diaquatetrahydroxidoplatinum(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaquatetrahydroxidoplatinum is a platinum coordination entity.
Wissenschaftliche Forschungsanwendungen
Systems Biology of Cisplatin Resistance
A study by Galluzzi et al. (2014) focuses on the platinum derivative cisplatin and its use in cancer treatment. The research explores the molecular mechanisms of cisplatin resistance in cancer cells, which is a significant barrier against the identification of effective chemosensitization strategies. Although this study does not directly focus on diaquatetrahydroxidoplatinum(IV), it provides insights into the broader context of platinum-based treatments and the challenges they face in clinical applications (Galluzzi et al., 2014).
Mechanism of Action of Platinum Compounds
Johnson et al. (1989) discuss cisplatin and its interaction with DNA, which is responsible for its cytotoxic action. The study explores the effects of platinum compounds on the conformation and stability of DNA. This research provides a foundational understanding of how platinum-based drugs, including diaquatetrahydroxidoplatinum(IV), interact at a molecular level (Johnson et al., 1989).
Cisplatin in Cancer Therapy
Dasari and Tchounwou (2014) examine cisplatin's mode of action, specifically its ability to crosslink with DNA bases, causing DNA damage and inducing apoptosis in cancer cells. This study offers insights into the molecular mechanisms of action for cisplatin, which is relevant to understanding the potential applications and mechanisms of diaquatetrahydroxidoplatinum(IV) in scientific research (Dasari & Tchounwou, 2014).
Novel Di- and Tetracarboxylatoplatinum(IV) Complexes
Reithofer et al. (2007) explore the synthesis, characterization, and cytotoxic activity of di- and tetracarboxylatoplatinum(IV) complexes, including those with axial hydroxo ligands. This research is directly relevant to diaquatetrahydroxidoplatinum(IV) and its potential applications in cancer therapy, particularly in terms of structure-activity relationships and DNA platination studies (Reithofer et al., 2007).
Cisplatin-Induced Ototoxicity
Gentilin et al. (2019) focus on the adverse effects of cisplatin, particularly its ototoxicity. While this study is centered on cisplatin, understanding its side effects can inform research into related compounds like diaquatetrahydroxidoplatinum(IV), especially in developing strategies to mitigate such effects (Gentilin et al., 2019).
Eigenschaften
Produktname |
diaquatetrahydroxidoplatinum(IV) |
|---|---|
Molekularformel |
H14O6Pt+2 |
Molekulargewicht |
305.19 g/mol |
IUPAC-Name |
dioxidanium;platinum;tetrahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p+2 |
InChI-Schlüssel |
BYFKUSIUMUEWCM-UHFFFAOYSA-P |
Kanonische SMILES |
[OH3+].[OH3+].O.O.O.O.[Pt] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((5E)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)ethanesulfonic acid](/img/structure/B1238844.png)

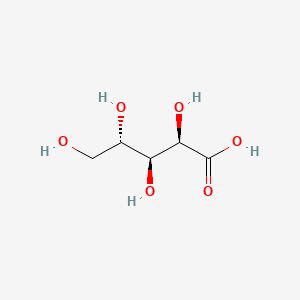
![1,2,3,4,8,9,10,11-Octahydro-[1,4]diazepino[6,7,1-jk]carbazole](/img/structure/B1238848.png)
![(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one](/img/structure/B1238849.png)
![(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-(1-oxopropoxy)propoxy]-(4-phenylbutyl)phosphoryl]-1-oxoethyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1238850.png)
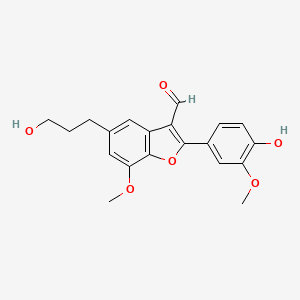
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1238852.png)


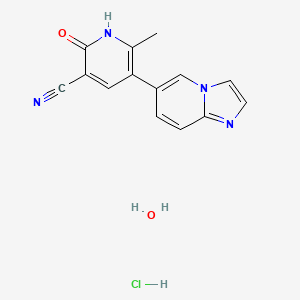
![N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B1238858.png)
